2-amino-N-(4-anilinophenyl)benzamide
Description
Contextualization within Benzamide (B126) Chemical Space
The foundation of 2-amino-N-(4-anilinophenyl)benzamide is the benzamide structure, an organic compound consisting of a benzene (B151609) ring linked to a carboxamide group (C₇H₇NO). wikipedia.orgsolubilityofthings.com Benzamides represent a significant class of compounds in medicinal chemistry and material science, serving as crucial building blocks for the synthesis of more complex molecules. solubilityofthings.com The parent benzamide is a white, solid compound with limited solubility in water but good solubility in many organic solvents. wikipedia.orgsolubilityofthings.com
The "chemical space" of benzamides is vast, encompassing all possible derivatives that can be formed by substituting various functional groups onto the benzene ring and the amide's nitrogen atom. The specific substitutions on this compound distinguish it from the parent compound and other derivatives. These substitutions are:
An amino group (-NH₂) at the 2-position of the benzoyl ring.
An N-(4-anilinophenyl) group attached to the amide nitrogen.
A study published in ResearchGate detailed the synthesis and biological evaluation of a series of substituted 2-amino-N-phenylbenzamides. researchgate.net This research highlighted how modifications to the N-phenyl ring and the benzoyl moiety could lead to compounds with significant antimycobacterial activity. researchgate.net For example, the introduction of a chloro substituent at the 5-position of the 2-aminobenzamide (B116534) structure was found to enhance activity against various mycobacterial strains. researchgate.net While this study did not specifically test this compound, it underscores the principle that the substitutions on the benzamide scaffold are key determinants of its biological function.
Table 1: Comparison of this compound with Related Benzamide Structures
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Benzamide | C₇H₇NO | 121.14 | Unsubstituted benzamide ring. nih.gov |
| 2-Aminobenzamide | C₇H₈N₂O | 136.15 | Amino group at position 2. |
| 2-Amino-N-(4-chlorophenyl)benzamide | C₁₃H₁₁ClN₂O | 246.69 | Chloro-substituted N-phenyl group. sigmaaldrich.com |
| This compound | C₁₉H₁₇N₃O | 303.36 | N-(4-anilinophenyl) group. thsci.com |
| 4-Amino-N-(2,6-dimethylphenyl) benzamide | C₁₅H₁₆N₂O | 240.30 | Amino group at position 4 and a dimethylphenyl group on the amide nitrogen. google.com |
This table is generated based on data from various chemical databases and research articles to illustrate the structural diversity within the benzamide chemical space.
Overview of Research Significance for Amide-Containing Scaffolds
The amide bond (-C(=O)N-) is one of the most fundamental and stable linkages in chemistry and biology. nih.gov Its prevalence in peptides, proteins, and numerous pharmaceuticals underscores its importance. nih.govacs.org Amide-containing scaffolds, like the one in this compound, are considered "privileged structures" in medicinal chemistry because they can mimic peptide bonds and participate in hydrogen bonding, a critical interaction for binding to biological targets like enzymes and receptors. acs.org
The stability of the amide bond is due to resonance, which imparts a partial double-bond character to the C-N bond, making it rigid and planar. nih.gov This structural rigidity is a valuable feature in drug design, as it reduces the conformational flexibility of a molecule, potentially leading to higher binding affinity and selectivity for its target.
Research into amide-containing scaffolds extends beyond medicinal applications into material science. The ability of amides to form strong, directional hydrogen bonds allows for the self-assembly of molecules into well-ordered, three-dimensional structures. This property is exploited in the design of hydrogels, polymers, and other advanced materials. rsc.org For example, extracellular matrix (ECM)-derived scaffolds, which are rich in amide bonds from proteins like collagen, are used in tissue engineering to create biomimetic platforms that support cell growth and tissue regeneration. rsc.org
Furthermore, the synthesis of complex amides is an active area of research. Modern catalytic methods, such as photoredox/nickel dual catalysis, have been developed to construct benzamides and other amides in an efficient and atom-economical manner, providing researchers with access to a wide array of these valuable scaffolds for further investigation. acs.org The development of such synthetic methodologies facilitates the exploration of novel amide-containing compounds, including derivatives of this compound, for a range of scientific applications.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(4-anilinophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c20-18-9-5-4-8-17(18)19(23)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-13,21H,20H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQVXAGDEDPCHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364710 | |
| Record name | 2-amino-N-(4-anilinophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24565-03-5 | |
| Record name | 2-amino-N-(4-anilinophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24565-03-5 | |
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In Vitro Biological Activity Spectrum of 2 Amino N 4 Anilinophenyl Benzamide
Anti-biofilm Activities
The primary and most well-documented biological activity of 2-amino-N-(4-anilinophenyl)benzamide is its ability to prevent the formation of bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which offer protection from antibiotics and host immune responses.
Research has demonstrated that this compound is effective at inhibiting biofilm formation in both Pseudomonas aeruginosa and Vibrio cholerae. One study identified this compound through a high-throughput screen of approximately 66,000 compounds. It was shown to be one of the most promising anti-biofilm agents among the seven inhibitors identified, effectively reducing biofilm formation in both bacterial species. Notably, while it is potent in preventing the initial formation of biofilms, it does not disperse pre-formed biofilms. This compound reduces the intracellular concentration of c-di-GMP in V. cholerae and significantly inhibits biofilm formation by P. aeruginosa in a continuous-flow system.
The anti-biofilm properties of this compound were characterized using established in vitro assay systems. A primary method involved a high-throughput screen utilizing a V. cholerae luciferase reporter system. In this assay, a luciferase gene is transcriptionally fused to a promoter that is induced by c-di-GMP. A second plasmid introduces a DGC enzyme gene to elevate intracellular c-di-GMP levels. Inhibition of the DGC enzyme by a compound like this compound leads to a decrease in c-di-GMP, and consequently, a reduction in luciferase expression, which can be quantified.
Direct quantification of biofilm inhibition was performed using the MBEC™ (Minimum Biofilm Eradication Concentration) assay. This system uses a 96-well microtiter plate with corresponding pegs on the lid that provide a surface for biofilm formation. The extent of biofilm formation in the presence of the inhibitor can be measured and compared to controls.
Enzymatic Inhibition Profiles
The anti-biofilm activity of this compound is a direct result of its inhibitory effect on specific enzymes involved in bacterial signaling.
This compound has been confirmed to inhibit at least two DGC enzymes: Vc2370 from Vibrio cholerae and WspR from Pseudomonas aeruginosa. DGCs are responsible for synthesizing c-di-GMP from two GTP molecules. The inhibition of these enzymes is a key strategy for preventing biofilm formation, as high cellular concentrations of c-di-GMP are directly correlated with the promotion of a biofilm lifestyle. The compound has shown potent, dose-dependent inhibition of these enzymes.
The inhibitory activity of this compound against these DGCs has been quantified, with specific IC50 values determined through in vitro enzymatic assays.
| Enzyme Target | Source Organism | IC50 Value (µM) |
| Vc2370 | Vibrio cholerae | 1.0 |
| WspR | Pseudomonas aeruginosa | 17.83 |
This table presents the half-maximal inhibitory concentration (IC50) values of this compound against two diguanylate cyclase enzymes.
Cytotoxic Activities in Cellular Models (Focus on Benzamide (B126) Derivatives)
While specific cytotoxic data for this compound is not extensively detailed in the reviewed literature, the broader class of benzamide derivatives has been investigated for cytotoxic activities against various cellular models, particularly cancer cell lines.
For instance, a series of 2-amino-1,4-naphthoquinone-benzamide derivatives were synthesized and evaluated for their cytotoxic activities against MDA-MB-231, SUIT-2, and HT-29 cancer cell lines. Many of these compounds demonstrated greater potency than the standard chemotherapy drug cisplatin against the MDA-MB-231 and HT-29 cell lines. Another study on 4-amino-N-(2'-aminophenyl)benzamide described its synthesis and toxicity in mice, rats, and dogs, noting its growth-inhibiting efficacy in several rat tumor models.
Evaluation against Cancer Cell Lines (e.g., MDA-MB-231, SUIT-2, HT-29)
While direct studies on the cytotoxic effects of this compound against MDA-MB-231, SUIT-2, and HT-29 cell lines are not extensively documented in publicly available research, the broader class of N-phenylbenzamide and 2-aminobenzamide (B116534) derivatives has demonstrated significant antiproliferative potential against various human cancer cell lines.
Research into triphenyl substituted pyrimidines, which share structural similarities, has shown activity against the triple-negative breast cancer cell line MDA-MB-231 and the colon cancer cell line HT-29. For instance, certain derivatives displayed potent antiproliferative activity, with some compounds showing IC₅₀ values as low as 0.81 µM against MDA-MB-231 and 4.23 µM against HT-29 cells nih.gov. Another study on 2-amino-4-(1-piperidine) pyridine demonstrated a marked reduction in the viability and migration potential of HT-29 and HCT116 colon cancer cells nih.gov.
Furthermore, various synthetic peptide derivatives have been evaluated for their cytotoxic effects on MDA-MB-231 cells, with some showing high efficacy and selectivity for cancer cells over normal cells nih.govmdpi.com. Studies on other benzamide derivatives, such as N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, have shown potent inhibitory activity against other cancer cell lines like HepG2, indicating the potential of the benzamide scaffold as a basis for anticancer agents nih.govfrontiersin.org. The evaluation of 4-amino-thieno[2,3-d]pyrimidines also revealed significant antiproliferative effects against MDA-MB-231 cells mdpi.com. These findings collectively suggest that the core structure of this compound is a promising scaffold for the development of novel anticancer therapeutics.
Table 1: Cytotoxic Activity of Related Derivatives against Various Cancer Cell Lines This table presents data for related benzamide and other derivatives to provide context for the potential activity of this compound.
| Compound Class/Derivative | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Triphenyl substituted pyrimidine (HK-10) | MDA-MB-231 | 0.81 µM | nih.gov |
| Triphenyl substituted pyrimidine (HK-2) | HT-29 | 4.23 µM | nih.gov |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 | 1.30 µM | nih.govfrontiersin.org |
| Imidazole-based N-phenylbenzamide (4f) | A549 (Lung) | 7.5 µM | nih.govresearchgate.net |
| Imidazole-based N-phenylbenzamide (4f) | HeLa (Cervical) | 9.3 µM | nih.govresearchgate.net |
| Imidazole-based N-phenylbenzamide (4f) | MCF-7 (Breast) | 8.9 µM | nih.govresearchgate.net |
In Vitro Cytotoxicity Assay Methodologies (e.g., MTT Assay)
The evaluation of the antiproliferative activity of chemical compounds is commonly performed using in vitro cytotoxicity assays. Among these, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
The fundamental principle of the MTT assay lies in the metabolic activity of living cells. Viable cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO). The resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate spectrophotometer.
The absorbance of the formazan solution is directly proportional to the number of viable, metabolically active cells. Therefore, a decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, or cytotoxicity. This method is frequently employed in the screening of potential anticancer compounds, including various benzimidazole and pyrimidine derivatives, to determine their IC₅₀ values—the concentration of a drug that is required for 50% inhibition of cell growth in vitro nih.govmdpi.comnih.gov. The process generally involves seeding cancer cells in 96-well plates, incubating them with varying concentrations of the test compound for a specified period (e.g., 48 or 72 hours), followed by the addition of the MTT reagent and subsequent measurement of absorbance nih.govnih.gov.
Antimicrobial Activities (Focus on Benzamide Derivatives)
Benzamide and its derivatives are recognized for their broad spectrum of biological activities, which extends to antimicrobial effects against a variety of pathogenic microorganisms.
Activity against Gram-Positive and Gram-Negative Bacteria
Numerous studies have highlighted the potential of benzamide derivatives as antibacterial agents. A series of 5-(bromo/nitropyridin-2-yl)benzamide derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 1.49 µM nih.gov.
In another study, newly synthesized 2-aminobenzamide derivatives were tested against bacterial strains including Bacillus subtilis, Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative) nih.govnih.gov. One of the tested compounds, 2-Amino-N-(4-methoxyphenyl)benzamide, showed notable antibacterial activity against all tested strains nih.gov. Similarly, other research on N-benzamide derivatives found that certain compounds exhibited excellent activity against both B. subtilis and E. coli, with MIC values as low as 3.12 µg/mL for E. coli nanobioletters.com.
The mechanism of action for these compounds can vary, with some derivatives of 3-methoxybenzamide acting as inhibitors of the FtsZ protein, a crucial component in bacterial cell division, making them promising leads against Gram-positive bacteria like S. aureus ekb.eg.
Table 2: Antibacterial Activity of Selected Benzamide Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 5-(bromo/nitropyridin-2-yl)benzamide derivatives | Gram-positive & Gram-negative strains | 0.22-1.49 µM | nih.gov |
| N-benzamide derivative (5a) | Bacillus subtilis | 6.25 µg/mL | nanobioletters.com |
| N-benzamide derivative (5a) | Escherichia coli | 3.12 µg/mL | nanobioletters.com |
| N-benzamide derivative (6b) | Escherichia coli | 3.12 µg/mL | nanobioletters.com |
| N-benzamide derivative (6c) | Bacillus subtilis | 6.25 µg/mL | nanobioletters.com |
Antifungal Evaluations
The antifungal potential of benzamide derivatives is also a subject of significant research interest. Studies have shown that these compounds can be effective against a range of fungal pathogens. For example, a series of 2-aminobenzamide derivatives were evaluated against fungal strains such as Saccharomyces cerevisiae, Aspergillus fumigatus, and Candida albicans nih.govnih.gov. One particular derivative, 2-Amino-N-(4-methoxyphenyl)benzamide, was identified as the most active compound, demonstrating excellent antifungal activity against A. fumigatus, even more potent than the standard drug Clotrimazole nih.gov.
Other research has focused on novel benzamide derivatives containing a triazole moiety, which exhibited good to excellent in vitro antifungal activities against various phytopathogenic fungi nih.gov. The structure-activity relationship analysis from this study indicated that the presence of halogen atoms like fluorine or chlorine on the benzene (B151609) ring significantly enhanced the antifungal activity nih.gov. Similarly, benzimidazole derivatives, which are structurally related to benzamides, have also shown potent antifungal effects, particularly against Candida and Aspergillus species nanobioletters.com. These findings underscore the versatility of the benzamide scaffold in the development of new antifungal agents.
Table 3: Antifungal Activity of a 2-Aminobenzamide Derivative
| Compound | Fungal Strain | Activity Level | Reference |
|---|---|---|---|
| 2-Amino-N-(4-methoxyphenyl)benzamide | Aspergillus fumigatus | Excellent (More potent than Clotrimazole) | nih.gov |
| 2-Amino-N-(4-methoxyphenyl)benzamide | Saccharomyces cerevisiae | Excellent | nih.gov |
Molecular Mechanisms of Action and Target Identification
Elucidation of c-di-GMP Signaling Pathway Modulation
Cyclic di-GMP (c-di-GMP) is a bacterial second messenger that plays a pivotal role in regulating various cellular processes, including biofilm formation and motility. nih.gov The ability to modulate c-di-GMP signaling pathways presents a promising avenue for controlling bacterial behavior.
Researchers have developed high-throughput screening methods to identify compounds that can alter intracellular c-di-GMP concentrations. nih.gov One such method utilizes a fluorescence resonance energy transfer (FRET)-based biosensor to detect real-time changes in c-di-GMP levels within bacteria like Salmonella Typhimurium. nih.gov Through these screens, various compounds, including L-arginine, have been identified as modulators of c-di-GMP. nih.gov L-arginine, for instance, was found to induce a rapid, translation-independent increase in c-di-GMP, a response mediated by the diguanylate cyclase STM1987 and the periplasmic L-arginine-binding protein ArtI. nih.gov This suggests a specific sensing mechanism for L-arginine in the periplasm that triggers an increase in c-di-GMP levels. nih.gov
While direct studies on "2-amino-N-(4-anilinophenyl)benzamide" and its effect on c-di-GMP are not extensively documented in the provided results, the established screening methodologies offer a clear path for future investigations into how this specific benzamide (B126) derivative might modulate this critical bacterial signaling pathway. The structural components of this compound could potentially interact with the enzymatic machinery responsible for c-di-GMP synthesis or degradation, thereby influencing bacterial phenotypes.
Investigation of Apoptosis Induction Pathways (for related derivatives)
Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer. nih.gov Several N-substituted benzamide derivatives have been shown to induce apoptosis in cancer cells, making them attractive candidates for anti-cancer drug development. nih.gov
The mechanism of apoptosis induction by these derivatives often involves the intrinsic, or mitochondrial, pathway. nih.govnih.gov This pathway is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. nih.gov Cytosolic cytochrome c then activates caspase-9, a key initiator caspase in the apoptotic cascade. nih.gov Studies on declopramide, an N-substituted benzamide, have demonstrated its ability to induce cytochrome c release and subsequent caspase-9 activation in both murine and human cancer cell lines. nih.gov The process can be inhibited by broad-spectrum caspase inhibitors and is also suppressed by the overexpression of the anti-apoptotic protein Bcl-2. nih.gov
Interestingly, the induction of apoptosis by some N-substituted benzamides appears to be independent of the tumor suppressor protein p53. nih.gov This is significant as many cancers harbor mutations in the p53 gene. Furthermore, these compounds can induce a G2/M cell cycle block, which precedes the onset of apoptosis. nih.gov
The investigation into the apoptotic effects of this compound and its derivatives would likely follow these established pathways, examining their ability to trigger mitochondrial dysfunction, caspase activation, and cell cycle arrest.
Identification of Histone Deacetylase (HDAC) Interactions (for related derivatives)
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones and other non-histone proteins. nih.gov Their inhibition has emerged as a promising strategy in cancer therapy. nih.govnih.gov
Several benzamide derivatives have been identified as potent HDAC inhibitors. nih.govresearchgate.net These compounds typically feature a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme. The N-(2-aminophenyl)benzamide scaffold itself is recognized as a valuable zinc-binding motif for designing HDAC inhibitors. nih.gov
Derivatives of N-(2-aminophenyl)benzamide have been synthesized and shown to inhibit class I HDACs, such as HDAC1 and HDAC2, at nanomolar concentrations. nih.govnih.gov This inhibition leads to the hyperacetylation of histones, which can induce the expression of tumor suppressor genes like p21(WAF1/Cip1) and ultimately inhibit cancer cell proliferation. researchgate.net For example, the compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide exhibited selective inhibition of HDAC1, HDAC2, and HDAC3 and demonstrated potent antiproliferative activity against cancer cell lines. nih.gov
The interaction of these benzamide-based inhibitors with HDACs has been elucidated through docking studies, which provide insights into their binding modes within the enzyme's active site. nih.gov The design of these inhibitors often involves modifying the cap group to enhance binding affinity and improve their antitumor activity. researchgate.net
Table 1: Inhibitory Activity of a Benzamide Derivative against Class I HDACs
| Compound | Target HDAC | IC50 (nM) |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC1 | 95.2 nih.gov |
| HDAC2 | 260.7 nih.gov | |
| HDAC3 | 255.7 nih.gov |
Computational and Experimental Approaches for Target Deconvolution
Identifying the specific molecular targets of a bioactive compound, a process known as target deconvolution, is a critical and often challenging step in drug discovery. researchgate.netnih.gov A combination of computational and experimental approaches is often employed to successfully elucidate a compound's mechanism of action. researchgate.netfrontiersin.orgnih.gov
Computational approaches play a significant role in predicting potential targets. These methods are often based on the principle of chemical similarity, where compounds with similar structures are predicted to bind to similar targets. researchgate.net Other computational techniques involve calculating the binding energy between a compound and a potential target or using chemogenomic data mining. researchgate.net
Experimental approaches are essential for validating computationally predicted targets and identifying novel ones. Common techniques include:
Affinity Chromatography: This method involves immobilizing the small molecule on a solid support to capture its binding partners from a cell lysate. nih.gov
Activity-Based Protein Profiling (ABPP): ABPP utilizes probes that covalently bind to the active site of specific enzyme classes, allowing for their identification and characterization. nih.gov
Phage Display: This technique uses a library of phages, each displaying a different protein, to identify proteins that bind to the small molecule of interest. nih.gov
Cellular Thermal Shift Assay (CETSA): CETSA measures the change in the thermal stability of a protein upon ligand binding, providing evidence of target engagement within the cell.
The integration of these diverse approaches provides a powerful strategy for target deconvolution. For a compound like this compound, a comprehensive target identification strategy would likely involve initial computational predictions followed by experimental validation using techniques like affinity chromatography and CETSA to confirm direct binding and target engagement in a cellular context.
Structure Activity Relationship Sar Studies of 2 Amino N 4 Anilinophenyl Benzamide and Analogues
Impact of Positional and Substituent Modifications on Biological Potency
The biological potency of 2-amino-N-(4-anilinophenyl)benzamide and its analogues is highly sensitive to positional and substituent modifications on its three main structural components: the 2-aminobenzamide (B116534) core, the central aniline (B41778) ring, and the terminal phenyl group.
The 2-aminobenzamide moiety is a recognized pharmacophore in many biologically active compounds, including histone deacetylase (HDAC) inhibitors. Studies on related benzamide-based HDAC inhibitors have shown that the presence and position of the amino group are critical for activity. For instance, moving the amino group from the ortho-position can significantly reduce or abolish inhibitory activity, suggesting its involvement in key interactions with the target enzyme, such as coordinating with a zinc ion in the active site. Modifications to this amino group, such as acylation or alkylation, can also modulate potency and selectivity.
On the central aniline ring , the position of the linkage to the benzamide (B126) nitrogen is crucial. The para-substitution pattern, as seen in this compound, often provides an optimal vector for orienting the terminal phenyl group. Altering this to a meta- or ortho-substitution could drastically change the molecule's conformation and its ability to fit into a binding pocket.
Substituents on the terminal phenyl ring can have a profound impact on potency. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic—can influence pharmacokinetic and pharmacodynamic properties. For example, in a series of 2,4-dianilinopyrimidine derivatives, which share a similar structural motif, the introduction of specific substituents on the aniline ring was found to be critical for their activity as focal adhesion kinase (FAK) inhibitors.
A close analogue, 4-amino-N-(2'-aminophenyl)benzamide, has demonstrated differential antitumor activity, with a preference for slowly proliferating tumors nih.gov. This suggests that even a simple positional isomerization of an amino group can significantly alter the biological activity profile. Furthermore, studies on the enantiomers of 4-amino-N-(alpha-methylbenzyl)benzamide, an anticonvulsant, revealed that stereochemistry plays a vital role, with the S-isomer being more potent against maximal electric shock-induced seizures nih.gov. This highlights the importance of the three-dimensional arrangement of substituents.
The following table summarizes the general impact of modifications on the biological potency of benzamide analogues based on related studies.
| Molecular Scaffold | Modification | Impact on Biological Potency |
| 2-Aminobenzamide | Position of the amino group | Ortho-position is often crucial for activity. |
| Substitution on the amino group | Can modulate potency and selectivity. | |
| Central Aniline Ring | Linkage position | Para-substitution often provides optimal orientation. |
| Terminal Phenyl Ring | Substituent type | Influences pharmacokinetic and pharmacodynamic properties. |
Identification and Analysis of Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogues, the key pharmacophoric features can be inferred from its structural components and comparison with other bioactive molecules.
The core pharmacophoric features generally include:
A hydrogen bond donor: The amino group on the 2-aminobenzamide ring is a critical hydrogen bond donor.
A hydrogen bond acceptor: The carbonyl oxygen of the benzamide linkage acts as a hydrogen bond acceptor.
Aromatic rings: The three phenyl rings provide hydrophobic interactions and can engage in π-π stacking with aromatic residues in a binding pocket.
A defined spatial arrangement: The relative orientation of these features is crucial for proper binding.
Studies on 2-aminobenzamide derivatives have highlighted the concept of an "opening/closing" pharmacophore site, suggesting that the flexibility of the molecule and its ability to adopt different conformations can be important for its biological activity nih.gov.
In a broader context of benzamide-containing kinase inhibitors, the N-(phenyl)benzamide substructure often serves as a scaffold to present key interaction motifs to the hinge region of the kinase domain. The 2-amino group could potentially form a key hydrogen bond with the hinge region, a common binding pattern for many kinase inhibitors.
The following table outlines the key pharmacophoric features and their potential roles in biological activity.
| Pharmacophoric Feature | Potential Role in Biological Activity |
| 2-Amino Group | Hydrogen bond donor, potential interaction with target active site (e.g., zinc ion in HDACs, hinge region in kinases). |
| Benzamide Carbonyl | Hydrogen bond acceptor. |
| Aniline Nitrogen | Hydrogen bond donor. |
| Aromatic Rings | Hydrophobic interactions, π-π stacking. |
Ligand Efficiency and Optimization Strategies within Benzamide Scaffolds
Ligand efficiency (LE) is a metric used in drug discovery to evaluate how well a compound binds to its target, relative to its size. It is a useful tool for optimizing lead compounds. LE is calculated as the binding affinity (in terms of free energy) divided by the number of non-hydrogen atoms.
Optimization of compounds within the benzamide scaffold, such as this compound, can be guided by LE and related metrics like lipophilic ligand efficiency (LLE). The goal is to increase potency without disproportionately increasing molecular size or lipophilicity, which can lead to poor pharmacokinetic properties.
Strategies for optimizing benzamide scaffolds include:
Fragment-based growth: Starting with a small, efficient benzamide fragment and incrementally adding substituents to improve potency while monitoring LE.
Structure-guided design: Using X-ray crystallography or molecular modeling to understand how the compound binds to its target and making targeted modifications to improve interactions.
Bioisosteric replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. For example, replacing a phenyl ring with a heteroaromatic ring.
In many optimization efforts, it is common to observe a decrease in LE as a compound is grown to increase potency csmres.co.uk. Therefore, starting with a fragment hit that has a high LE is advantageous csmres.co.uk. For a lead compound to be considered promising, a ligand efficiency value greater than 0.3 is often targeted csmres.co.uk.
The table below illustrates how ligand efficiency metrics can guide optimization.
| Metric | Formula | Desired Trend During Optimization |
| Ligand Efficiency (LE) | -ΔG / Number of Heavy Atoms | Maintain or increase |
| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | Increase |
| Binding Efficiency Index (BEI) | pIC50 / Molecular Weight | Maintain or increase |
Comparative SAR Analysis with Known Bioactive Molecules
The this compound scaffold shares structural similarities with several classes of known bioactive molecules, particularly kinase inhibitors. A comparative SAR analysis can provide valuable insights into its potential biological targets and mechanisms of action.
Many kinase inhibitors feature a diaminopyrimidine or a related heterocyclic core that serves as a scaffold to mimic the adenine base of ATP, with side chains that occupy the surrounding hydrophobic pockets. The N-(4-anilinophenyl)benzamide portion of the molecule can be seen as an extended linker and a group that can be accommodated in the active site of certain kinases.
For instance, 2,4-dianilinopyrimidine derivatives have been developed as potent FAK inhibitors nih.gov. These compounds feature two aniline groups attached to a central pyrimidine ring. The SAR of these compounds revealed that substituents on the aniline rings are crucial for potency. This is analogous to the potential importance of substituents on the terminal phenyl ring of this compound.
The table below provides a comparative SAR analysis with known bioactive molecules.
| Bioactive Molecule Class | Common Structural Features with this compound | Key SAR Insights |
| Kinase Inhibitors (e.g., FAK inhibitors) | Aniline/aminobenzamide moieties, multiple aromatic rings. | Substituents on the aniline rings are critical for potency and selectivity. The overall shape of the molecule determines which kinases are inhibited. |
| HDAC Inhibitors (e.g., Entinostat) | 2-Aminobenzamide core. | The 2-amino group is essential for coordinating with the zinc ion in the active site. The linker region influences isoform selectivity. |
By comparing the SAR of this compound with these well-characterized bioactive molecules, it is possible to generate hypotheses about its potential targets and to guide the design of future analogues with improved biological activity.
Advanced Computational Chemistry and Molecular Modeling of 2 Amino N 4 Anilinophenyl Benzamide
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction. For benzamide (B126) derivatives, which are known to target a variety of enzymes, docking studies are fundamental in predicting binding modes and affinities.
A variety of software platforms are utilized for molecular docking studies of benzamide-like compounds. The choice of software and algorithm depends on the specific goals of the study, such as high-throughput screening or detailed binding mode analysis. Commonly used platforms include:
AutoDock Vina: A widely used open-source program known for its speed and accuracy in predicting binding modes. mdpi.com
MOE (Molecular Operating Environment): A comprehensive software package used for modeling benzamide inhibitors, particularly for targets like histone deacetylases (HDACs). nih.gov
Glide: A component of the Schrödinger software suite, often used for high-precision docking and scoring.
Piper: A fast Fourier transform (FFT)-based protein-protein docking algorithm that can also be adapted for ligand docking.
Molexus: A graphical user interface for various docking engines, simplifying the setup of docking experiments.
These tools employ different algorithms and scoring functions to evaluate and rank the generated poses of the ligand in the protein's active site.
Docking studies on N-(2-aminophenyl)-benzamide derivatives, particularly as histone deacetylase (HDAC) inhibitors, reveal critical interactions that stabilize the ligand-protein complex. nih.gov The o-aminoanilide group is a key structural feature, often acting as a zinc-binding group (ZBG) that coordinates with the Zn²⁺ ion in the active site of metalloenzymes like HDACs. researchgate.net
Analysis of the docked poses of 2-amino-N-(4-anilinophenyl)benzamide would likely focus on several key interactions:
Hydrogen Bonds: The amide linker and the amino groups can act as hydrogen bond donors and acceptors, forming crucial connections with amino acid residues in the active site. For related compounds, hydrogen bonds with residues like histidine are observed. nih.gov
Arene-Arene Interactions: The multiple phenyl rings in the molecule can participate in π-π stacking or T-shaped interactions with aromatic residues such as phenylalanine or tyrosine within the binding pocket. nih.gov
Hydrophobic Interactions: The nonpolar regions of the molecule contribute to binding affinity through interactions with hydrophobic pockets of the target protein.
Metallo-coordination: If the target is a metalloenzyme, the primary amino group or carbonyl oxygen of the benzamide moiety could coordinate with the metal ion, a characteristic interaction for this class of inhibitors. nih.govresearchgate.net
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues on Protein | Significance |
|---|---|---|---|
| Metallo-coordination | o-aminoanilide group | Asp, His, Zn²⁺ ion | Anchors the ligand in the active site. |
| Hydrogen Bonding | Amide N-H, Carbonyl C=O, Amino N-H | His, Asp, Ser | Provides specificity and enhances binding affinity. |
| Arene-Arene (π-π stacking) | Phenyl rings | Phe, Tyr, His | Stabilizes the ligand's conformation. nih.gov |
| Hydrophobic Interactions | Anilinophenyl moiety | Leu, Val, Ile | Contributes to overall binding energy. |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the protein-ligand complex over time.
MD simulations of a this compound-protein complex would be performed using a specific set of parameters and force fields, such as AMBER or GROMACS. uq.edu.aunih.gov The system is typically solvated in a water box with counter-ions to neutralize the charge.
Key parameters and analyses include:
Force Fields: A set of parameters describing the potential energy of the system's particles. AMBER ff15ipq is an example of a modern force field used for protein simulations. biorxiv.org
Trajectory Analysis: The simulation generates a trajectory of atomic positions over time. This trajectory is analyzed to calculate metrics like:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the stability of the complex. A stable RMSD suggests the ligand remains bound in a consistent pose. researchgate.net
Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual residues or parts of the ligand.
Radius of Gyration (Rg): Measures the compactness of the protein-ligand system.
Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to the solvent.
| Parameter | Description | Typical Software/Method |
|---|---|---|
| Force Field | Defines the potential energy function for the system. | AMBER, GROMACS, CHARMM |
| Solvent Model | Explicit water models used to solvate the system. | TIP3P, SPC/E |
| Ensemble | Statistical mechanics ensemble (e.g., NVT, NPT). | - |
| Simulation Time | Duration of the simulation (e.g., 100 ns). | - |
| Analysis Metrics | RMSD, RMSF, Rg, Hydrogen Bond Analysis. researchgate.net | VMD, GROMACS tools |
MD simulations reveal the dynamic nature of the interactions between this compound and its target. Analysis of the simulation can show the persistence of key hydrogen bonds and hydrophobic contacts identified in docking. It can also uncover conformational changes in the protein or ligand upon binding, providing a more accurate estimation of the binding free energy and the stability of the complex in a simulated physiological environment. researchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. indexcopernicus.com These calculations provide insights into molecular geometry, electronic structure, and reactivity.
For this compound, DFT calculations are typically performed using a basis set like 6-31G(d,p) or 6-311++G(d,p) with a functional such as B3LYP. nih.govedu.krd Key properties derived from these calculations include:
Optimized Molecular Geometry: Provides precise bond lengths, bond angles, and dihedral angles in the ground state. indexcopernicus.com
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (E_gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. This is vital for understanding non-covalent interactions and reactivity sites.
Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the molecular structure. mdpi.com
| Property | Significance | Typical Method |
|---|---|---|
| Optimized Geometry | Provides the most stable 3D structure. indexcopernicus.com | B3LYP/6-311G+(d,p) |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. nih.gov | B3LYP/6-311G+(d,p) |
| Molecular Electrostatic Potential (MEP) | Identifies sites for intermolecular interactions. | B3LYP/6-311G+(d,p) |
| Global Reactivity Descriptors | Quantifies chemical potential, hardness, and electrophilicity. | Calculated from HOMO/LUMO energies. |
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)
The electronic structure of a molecule is fundamental to its reactivity and stability. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular reactivity; a smaller gap suggests higher polarizability and greater chemical reactivity nih.gov.
Density Functional Theory (DFT) calculations are commonly employed to determine the energies of these orbitals. For aromatic amines and benzamide derivatives, DFT methods like B3LYP with basis sets such as 6-311G(d,p) are utilized to calculate quantum chemical parameters thaiscience.info. The HOMO-LUMO energy gap indicates the molecule's propensity for intramolecular charge transfer, a key feature for nonlinear optical (NLO) activity and biological interactions dergipark.org.tr. In molecules similar to this compound, the HOMO is often localized on the electron-rich aniline (B41778) or aminobenzoyl moieties, while the LUMO may be distributed across the benzamide core, indicating the pathway of charge transfer upon excitation dergipark.org.tr. A larger energy gap is associated with greater molecular stability and lower reactivity researchgate.net.
Table 1: Quantum Chemical Parameters Calculated for Aromatic Amines using DFT/B3LYP/6-311G(d,p)
| Parameter | p-aminoaniline | p-nitroaniline | p-isopropylaniline |
|---|---|---|---|
| HOMO Energy (eV) | -4.7894 | -6.5038 | -5.0218 |
| LUMO Energy (eV) | -0.1875 | -2.6131 | 0.2750 |
| Energy Gap (ΔE) (eV) | 4.6019 | 3.8907 | 5.2968 |
This table presents data for related aniline compounds to illustrate typical values obtained through DFT calculations. Data sourced from thaiscience.info.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. The MEP map illustrates regions of positive, negative, and neutral electrostatic potential, which are crucial for understanding intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks researchgate.net.
The map is generated by calculating the potential experienced by a positive test charge at various points on the electron density surface of the molecule. Different colors represent varying potential values:
Red: Indicates regions of negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like oxygen or nitrogen). These areas are susceptible to electrophilic attack researchgate.netresearchgate.net.
Blue: Represents regions of positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These sites are prone to nucleophilic attack researchgate.netresearchgate.net.
Green/Yellow: Denotes areas of neutral or near-zero potential, often corresponding to the carbon framework of aromatic rings.
For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen of the amide group and the nitrogen atoms of the amino groups, identifying them as hydrogen bond acceptors and sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino and amide groups, highlighting their role as hydrogen bond donors researchgate.net. This analysis is critical for understanding how the molecule might orient itself within a receptor's binding pocket.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a cornerstone of modern drug discovery, enabling the identification of novel compounds with potential biological activity. A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target taylorandfrancis.com. These models are then used as 3D queries to screen large chemical databases in a process known as virtual screening.
Ligand-Based and Structure-Based Pharmacophore Generation
There are two primary approaches to generating a pharmacophore model:
Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown, but a set of active ligands is available. The process involves superimposing the 3D structures of these active molecules to identify common chemical features that are essential for their biological activity taylorandfrancis.comcreative-biolabs.com. Common features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic groups (HY), and aromatic rings (RA) nih.gov. Software like Discovery Studio (using algorithms like HypoGen) can generate and validate these models based on a training set of molecules with known activities nih.gov. This approach has been successfully applied to benzamide derivatives to identify novel inhibitors for targets like histone deacetylases (HDACs) nih.gov.
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein (e.g., from X-ray crystallography) is available, a pharmacophore model can be generated directly from the key interaction points between the target and a known ligand within the binding site taylorandfrancis.comresearchgate.net. This approach identifies the crucial features of the ligand that complement the receptor's active site. Computational tools can map out potential hydrogen bonds, hydrophobic interactions, and ionic interactions, creating a model that represents the ideal binding pattern nih.gov.
For this compound, a ligand-based approach could be used by comparing it with other known inhibitors of a specific target. Alternatively, if it were docked into a known receptor structure, a structure-based model could be developed to guide the search for molecules with similar binding capabilities.
Chemical Library Screening and Hit Identification
Once a robust pharmacophore model is developed and validated, it is used as a filter for virtual screening of large chemical libraries. These libraries, such as those from Enamine, Asinex, or Selvita, contain millions of compounds that are available for purchase and testing enamine.netasinex.comselvita.com. The screening process involves computationally fitting each molecule from the library to the pharmacophore query.
Molecules that successfully match the pharmacophore's features and geometric constraints are identified as "hits." These hits represent a much smaller, more manageable subset of compounds that are more likely to be active against the target of interest. The identified hits can then be further filtered based on drug-like properties (e.g., Lipinski's Rule of Five) and subjected to more computationally intensive analyses like molecular docking before being acquired for experimental validation nih.govvipergen.com.
Table 2: Examples of Major Commercial Chemical Libraries for Screening
| Provider | Library Type | Number of Compounds (Approx.) | Key Features |
|---|---|---|---|
| Enamine | HTS Screening Collection | > 4.6 Million | High diversity of chemotypes, including new trends in medicinal chemistry enamine.net. |
| Asinex | Gold & Platinum Collections | > 260,000 | Diverse and cost-effective coverage of drug-like chemical space asinex.com. |
| Selvita | HTS Library | 157,000 | Optimized for drug-like properties and structural diversity selvita.com. |
| Enamine | REAL (REadily AccessibLe) Space | Billions | Synthetically accessible compounds for rapid follow-up chemistry enamine.net. |
Computational Prediction of Binding Affinities and Free Energies
Following the identification of potential hits through virtual screening, the next critical step is to predict how strongly these compounds will bind to the target protein. Computational methods provide estimates of binding affinity, which helps in prioritizing the most promising candidates for synthesis and biological testing.
Molecular docking is a primary technique used for this purpose. Docking algorithms predict the preferred orientation of a ligand within a receptor's binding site and estimate the binding affinity using scoring functions. These scores, often expressed in kcal/mol, represent the strength of the interaction, with more negative values indicating stronger binding nih.govnih.gov. For instance, studies on derivatives of 2-anilino 4-amino substituted quinazolines docked against the Pf-DHODH protein target reported re-rank scores as low as -173.528 kcal/mol for the most stable derivative, indicating a high binding affinity nih.govnih.gov. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the active site nih.gov.
While docking provides a rapid assessment, Molecular Dynamics (MD) simulations offer a more rigorous and accurate prediction of binding free energy. MD simulations model the movement of the ligand-protein complex over time, accounting for the flexibility of both the ligand and the protein, as well as the solvent effects. These simulations can confirm the stability of the binding pose predicted by docking and provide a more detailed understanding of the interactions driving complex formation nih.govnih.gov. The ability of ligands to form stable hydrogen bonds and other interactions is a key factor in achieving better binding affinity nih.gov.
Chemical Biology Applications and Probe Development Utilizing 2 Amino N 4 Anilinophenyl Benzamide
Design and Synthesis of Chemical Probes for Cellular Pathway Interrogation
The design of chemical probes based on the 2-amino-N-(4-anilinophenyl)benzamide scaffold is a strategic process that involves the incorporation of reporter tags or reactive groups to enable the detection and identification of their cellular binding partners. The core structure of this compound itself can be synthesized through several established synthetic routes. A common method involves the reaction of isatoic anhydride (B1165640) with the appropriate N-nucleophile, a process that can be performed under classical conditions or accelerated using microwave irradiation for a more efficient and environmentally friendly synthesis. nih.gov
Once the core scaffold is obtained, further modifications can be introduced to create a chemical probe. These modifications are guided by structure-activity relationship (SAR) studies of related benzamide (B126) derivatives, which provide insights into which positions on the molecule are tolerant of substitutions without compromising biological activity. For instance, in the development of inhibitors for various enzymes, modifications at the para-position of the aniline (B41778) ring or on the benzamide nitrogen have been shown to be critical for potency and selectivity. nih.govnih.gov
A key aspect of probe design is the introduction of a "handle" for downstream applications. This can be achieved by:
Affinity-based probes: These probes are designed to bind non-covalently to their target protein. They often incorporate a reporter tag, such as a fluorophore (e.g., fluorescein, rhodamine) or a biotin (B1667282) molecule, to facilitate visualization or purification of the target protein. The linker connecting the tag to the benzamide scaffold is carefully chosen to minimize steric hindrance and maintain binding affinity.
Photo-affinity probes: These probes contain a photo-reactive group (e.g., an azide (B81097) or diazirine) that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for the permanent labeling and subsequent identification of the binding partner through techniques like mass spectrometry.
"Click" chemistry handles: The introduction of an alkyne or azide group onto the this compound scaffold allows for its use in bioorthogonal "click" chemistry reactions. ljmu.ac.uk This enables the attachment of various reporter tags or affinity handles in a highly specific and efficient manner within a complex biological milieu.
The synthesis of these probes requires multi-step synthetic sequences, often starting from commercially available substituted anilines and benzoic acids. For example, a general synthetic strategy could involve the initial coupling of a protected 2-aminobenzoic acid with a modified 4-aminodiphenylamine derivative, followed by deprotection and subsequent attachment of the desired reporter or reactive group.
Application in Mechanistic Biological Studies
Chemical probes derived from this compound are powerful tools for elucidating the mechanisms of action of bioactive compounds and for dissecting cellular signaling pathways. While direct studies utilizing probes from this specific parent compound are not extensively documented in publicly available literature, the applications of structurally related benzamide probes provide a clear blueprint for their potential use.
For example, derivatives of the closely related N-(2-aminophenyl)-benzamide have been developed as potent inhibitors of histone deacetylases (HDACs). nih.gov A chemical probe based on this scaffold could be used to:
Identify novel HDAC isoforms or complexes: By using a biotinylated or photo-affinity labeled probe, researchers can pull down the specific HDACs that the compound interacts with in a cellular lysate, potentially revealing previously unknown binding partners or complex compositions.
Visualize subcellular localization: A fluorescently tagged probe would allow for the visualization of the compound's distribution within the cell using microscopy techniques, providing clues about its site of action.
Study off-target effects: Chemical proteomics approaches using these probes can help to identify other proteins that the compound may bind to, providing a more complete picture of its pharmacological profile.
Similarly, other benzamide derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in certain cancers. researchgate.netresearchgate.net A probe based on this compound could be instrumental in:
Confirming the direct target: While a compound may inhibit a pathway, a chemical probe can confirm direct binding to a specific protein within that pathway, such as Smoothened (SMO) or a downstream effector.
Investigating resistance mechanisms: In cancer cells that develop resistance to a benzamide-based inhibitor, a probe could be used to determine if the resistance is due to mutations in the target protein that prevent binding.
The data gathered from these mechanistic studies are crucial for the validation of new drug targets and for the optimization of lead compounds in drug discovery programs.
Strategies for Target Engagement Validation
Confirming that a chemical probe or a drug candidate binds to its intended target within a living cell is a critical step in its development. Several strategies can be employed to validate the target engagement of probes derived from this compound. These methods can be broadly categorized as direct and indirect approaches.
Direct Methods:
These methods provide direct evidence of the probe binding to its target.
| Method | Description | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | This technique is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature. Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein is quantified by Western blot or mass spectrometry. | Label-free; applicable in live cells and tissues. | Requires a specific antibody for the target protein or advanced mass spectrometry capabilities. |
| Photo-affinity Labeling | As described earlier, a probe with a photo-reactive group is used to form a covalent bond with the target upon UV irradiation. The labeled protein can then be detected by in-gel fluorescence (if the probe has a fluorophore) or by Western blot against an affinity tag (like biotin). | Provides a covalent and permanent link to the target. | The photo-reactive group can sometimes be non-specific; requires synthesis of a specialized probe. |
| Affinity Pull-down Assays | A biotinylated version of the probe is incubated with cell lysate. The probe-target complex is then captured using streptavidin-coated beads. The captured proteins are eluted and identified by mass spectrometry. | Can identify the primary target and potentially interacting partners. | Can be prone to non-specific binding; may not work well for weak interactions. |
Indirect Methods:
These methods infer target engagement by measuring a downstream consequence of the probe binding to its target.
| Method | Description | Advantages | Limitations |
| Target-specific Biomarker Modulation | This involves measuring a change in a downstream biomarker that is known to be regulated by the target protein. For example, if the target is a kinase, one could measure the phosphorylation of its known substrate. | Can be performed in live cells or in vivo; can provide a functional readout of target inhibition. | The biomarker may be influenced by other pathways, leading to ambiguous results. |
| Competition Binding Assays | In this approach, a known ligand (often fluorescent or radiolabeled) for the target is used. The ability of the new probe to displace the known ligand is then measured. | Provides quantitative information about the binding affinity of the new probe. | Requires a known and validated ligand for the target. |
| Phenotypic Assays | This involves observing a cellular phenotype that is known to be dependent on the target's activity. For example, if the target is involved in cell proliferation, a decrease in cell number upon treatment with the probe would suggest target engagement. | Provides a direct link between target engagement and a cellular response. | The phenotype could be the result of off-target effects. |
The choice of target engagement validation strategy depends on the specific biological question being addressed, the nature of the target protein, and the available resources. A combination of multiple approaches is often used to build a strong case for on-target activity.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-amino-N-(4-anilinophenyl)benzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives like 2-amino-N-(4′-bromophenyl)benzamide are synthesized using anhydrous benzene as a solvent, triethylamine as a base, and controlled dropwise addition of reagents to minimize side reactions . Optimization involves adjusting reaction time (e.g., overnight reflux), temperature (45–100°C), and stoichiometry (1.5 equivalents of anhydrides) to achieve yields >90% . Purification via recrystallization (e.g., ethyl acetate/hexane mixtures) and monitoring with TLC are critical for purity .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.0 ppm) and carbonyl carbons (δ 165–170 ppm) to confirm the benzamide scaffold .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
- Mass Spectrometry : Detect molecular ion peaks (e.g., m/z 267 [M+H]⁺) and fragmentation patterns to validate the molecular formula .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) to avoid skin contact.
- Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation of sensitive functional groups .
- Store at –20°C for long-term stability and dispose of waste via certified hazardous waste services .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT to optimize geometry and calculate electrostatic potential maps, revealing electron-deficient regions for electrophilic substitution .
- Molecular Docking : Simulate interactions with biological targets (e.g., thrombin or Factor Xa) to identify key binding residues .
- QSAR Models : Corrogate substituent effects (e.g., –Cl, –OCH₃) with bioactivity data to predict novel analogs with enhanced potency .
Q. How should researchers resolve contradictions in reported biological activities of structurally similar benzamides?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., IC₅₀ values under varying pH/temperature) across studies to identify protocol-dependent variability .
- Orthogonal Assays : Validate antimicrobial or enzyme inhibition claims using multiple methods (e.g., microdilution for MICs and fluorogenic substrates for protease activity) .
- Crystallography : Resolve 3D structures of target-ligand complexes to clarify binding modes and reconcile discrepancies .
Q. What strategies are effective for scaling up synthesis while maintaining reproducibility in multi-step reactions?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction times .
- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify robust conditions for high-throughput synthesis .
- In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or HPLC to monitor intermediates in real time .
Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Hammett Analysis : Quantify substituent effects using σ values; electron-withdrawing groups (–NO₂, –CF₃) increase electrophilicity at the benzamide carbonyl, facilitating nucleophilic attack .
- Kinetic Studies : Compare reaction rates of –OCH₃ (electron-donating) vs. –Cl (electron-withdrawing) derivatives in Suzuki-Miyaura couplings to optimize catalytic systems (e.g., Pd(PPh₃)₄ vs. XPhos) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
